molecular formula C18H15N3O4S B2543215 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1211783-16-2

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2543215
CAS RN: 1211783-16-2
M. Wt: 369.4
InChI Key: ZEANVZHPKJGIFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substituents that contribute to their biological activity. For instance, paper describes the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, which are evaluated for anti-inflammatory and antioxidant activities. Similarly, paper details a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. These methods could potentially be adapted for the synthesis of the compound , considering the presence of a benzo[d][1,3]dioxol-5-yl group in its structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their biological activity. In paper , the configuration around the double bond of the synthesized compounds was established by X-ray diffraction analysis, indicating the importance of stereochemistry in these molecules. The presence of a benzo[d][1,3]dioxol-5-yl group in the compound of interest suggests that it may have a similar bicyclic structure, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives are influenced by their functional groups and molecular framework. The compounds discussed in paper exhibit antioxidant and anti-inflammatory activities, which could be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The compound , with its pyridazinyl and thiophen-2-ylmethyl groups, may also participate in similar chemical reactions, potentially leading to biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers do not provide specific data on these properties for the compound , they do offer insights into the properties of structurally related compounds. For example, the solubility of the compounds in different solvents and their stability under various conditions could be inferred from the synthesis methods and biological assays described in papers and .

Case Studies

Although no direct case studies are provided for the compound "2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide," paper presents a case study of a related compound, an MCHr1 antagonist, which was found to be efficacious in treating obesity upon oral dosing in a chronic model. This highlights the potential therapeutic applications of acetamide derivatives and suggests that the compound may also have significant biological activities worth exploring in case studies.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antimicrobial Activity : Research involving the synthesis of novel sulphonamide derivatives, including acetamide derivatives with varied functional groups, has demonstrated significant antimicrobial activity. Compounds with structural elements similar to the query compound, such as those incorporating benzothiazole and pyridazine units, showed high activity against multiple microbial strains. This suggests the potential for the queried compound to possess antimicrobial properties as well (Fahim & Ismael, 2019).

Antitumor Activity : Another study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally related to the compound , reported considerable anticancer activity against various cancer cell lines. This indicates a potential research avenue for the query compound in cancer therapy, highlighting the relevance of its structural framework in antitumor applications (Yurttaş, Tay, & Demirayak, 2015).

Theoretical Studies and Computational Calculations

Quantum Calculations : Theoretical investigations, including quantum calculations, have been conducted on similar acetamide derivatives to predict their reactivity and stability. These studies provide insights into the electronic properties and potential reactivity pathways, which are crucial for understanding the bioactivity and interaction mechanisms of compounds like the one queried (Fahim & Ismael, 2019).

Molecular Docking Studies : In the context of antimalarial and COVID-19 drug research, sulfonamide derivatives structurally similar to the query compound have been explored through computational calculations and molecular docking studies. These approaches help identify promising candidates for further experimental validation, underscoring the potential of the compound for drug discovery efforts (Fahim & Ismael, 2021).

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-17(19-9-13-2-1-7-26-13)10-21-18(23)6-4-14(20-21)12-3-5-15-16(8-12)25-11-24-15/h1-8H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEANVZHPKJGIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

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